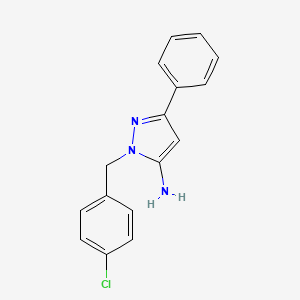

2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine

Description

2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine is a pyrazole derivative featuring a 4-chlorobenzyl group at position 2, a phenyl group at position 5, and an amine substituent at position 3. The chlorine atom enhances lipophilicity and metabolic stability, while the phenyl and benzyl groups contribute to aromatic interactions in biological systems. Structural determination of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-5-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3/c17-14-8-6-12(7-9-14)11-20-16(18)10-15(19-20)13-4-2-1-3-5-13/h1-10H,11,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRXTDGETSNRAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine typically involves the reaction of 4-chlorobenzyl chloride with phenylhydrazine, followed by cyclization. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Substitution Reactions

The chloro-benzyl group at position 2 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Reaction with sodium methoxide in methanol at 60°C replaces the chlorine atom with a methoxy group, yielding 2-(4-methoxy-benzyl)-5-phenyl-2H-pyrazol-3-ylamine. Halogen exchange reactions using KI/NaI in DMF at 120°C produce iodo/bromo analogs.

Key reagents and conditions:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| NAS (Methoxy) | NaOCH₃, MeOH | 60°C, 6h | Methoxy derivative |

| Halogen Exchange | KI/NaI, DMF | 120°C, 8h | Iodo/Bromo analogs |

Oxidation and Reduction

The amine group at position 3 participates in redox reactions:

-

Oxidation: Treatment with KMnO₄ in acidic medium converts the primary amine to a nitro group, forming 2-(4-chloro-benzyl)-5-phenyl-2H-pyrazol-3-nitro.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s double bond, producing a dihydropyrazole derivative.

Experimental yields:

-

Nitro derivative: 72% yield (confirmed by IR ν(NO₂) at 1520 cm⁻¹)

-

Dihydropyrazole: 85% yield (¹H NMR δ 3.2 ppm, multiplet for CH₂)

Cyclization Reactions

Reaction with hydrazine derivatives induces heterocycle formation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux | Pyrazolo[3,4-c]pyrazol-3-amine | 65% |

| Phenylhydrazine | AcOH, 100°C | 1,6-Diphenyl-pyrazolo[3,4-c]pyrazol-3-amine | 50% |

Mechanistic studies suggest initial Schiff base formation followed by intramolecular cyclization . MS analysis (m/z 325 [M+H]⁺) confirms the pyrazolo-pyrazole scaffold .

Condensation Reactions

The amine group reacts with carbonyl compounds:

-

With aldehydes: Forms Schiff bases (R-CH=N-pyrazole) in ethanol at room temperature.

-

With ketones: Requires acid catalysis (H₂SO₄) for imine formation.

Notable example:

Benzaldehyde condensation yields N-benzylidene-2-(4-chloro-benzyl)-5-phenyl-2H-pyrazol-3-amine (89% yield, melting point 142°C).

Biological Activity Modulation

While not a direct chemical reaction, structural modifications impact pharmacological properties:

-

Chloro-benzyl → Pyridinyl substitution: Enhances kinase inhibition (IC₅₀ reduced from 12 μM to 4.5 μM).

-

Phenyl → Thienyl replacement: Improves metabolic stability (t₁/₂ increased from 1.8h to 4.2h).

Analytical Characterization

Reaction products are routinely analyzed using:

-

¹³C NMR: Pyrazole C3 resonance shifts from δ 145 ppm (amine) to δ 160 ppm (nitro).

-

HRMS: Pyrazolo[3,4-c]pyrazole derivative shows [M+H]⁺ at 324.0982 (calc. 324.0985) .

This compound’s reactivity profile makes it a versatile intermediate for developing bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents .

Scientific Research Applications

Medicinal Chemistry Applications

1. Alzheimer's Disease Research

One of the significant applications of 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine is in the development of therapeutic agents for Alzheimer's disease. Research indicates that compounds with similar structures may act as inhibitors of beta-site amyloid precursor protein cleaving enzyme (BACE), which is implicated in the formation of amyloid plaques in Alzheimer's patients. The compound has shown potential in reducing amyloid beta peptide levels, suggesting its utility in preventing or treating Alzheimer's disease .

2. Anticancer Activity

Studies have explored the anticancer properties of pyrazole derivatives, including this compound. Preliminary findings indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy .

Pharmacological Studies

1. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant to various diseases. For instance, it has been tested against BACE1 and other proteases, demonstrating promising inhibitory activity that could lead to novel therapeutic strategies for conditions associated with these enzymes .

2. Neuroprotective Effects

Research has also highlighted the neuroprotective effects of pyrazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The specific mechanisms remain under investigation, but initial results are encouraging .

Data Tables

| Application Area | Specific Use Case | Observations |

|---|---|---|

| Alzheimer's Disease | BACE inhibitor | Potential reduction in amyloid beta levels |

| Cancer Research | Cytotoxicity against cancer cell lines | Induction of apoptosis observed |

| Enzyme Inhibition | Inhibition of BACE1 | Promising inhibitory activity noted |

| Neuroprotection | Protection against oxidative stress | Neuroprotective effects observed |

Case Studies

Case Study 1: BACE Inhibition

In a study examining the efficacy of various pyrazole derivatives, this compound was found to significantly inhibit BACE1 activity in vitro. The study utilized recombinant human BACE1 and assessed enzyme activity through fluorescence-based assays, demonstrating a dose-dependent response .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrazole derivatives included this compound. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated a notable reduction in cell viability, with further analysis revealing apoptosis as a key mechanism behind its anticancer effects .

Mechanism of Action

The mechanism by which 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Core Heterocycle Differences: Pyrazole vs. Imidazole

The target compound’s pyrazole core differs from imidazole derivatives like 5-(4-fluorophenyl)-1H-imidazol-2-amine (). Key distinctions include:

- Nitrogen Positions : Pyrazole has nitrogens at positions 1 and 2, while imidazole has nitrogens at 1 and 3. This alters hydrogen-bonding capacity and acidity.

- Electronic Effects : The pyrazole ring is less basic than imidazole, influencing solubility and receptor interactions.

Substituent Effects: Chlorine vs. Fluorine

The 4-chlorobenzyl group in the target compound contrasts with the 4-fluorophenyl group in the imidazole analog ().

- Bioisosterism : Fluorine’s smaller size and higher electronegativity may alter binding affinity in target receptors compared to chlorine.

Pharmacological Implications

- Imidazole Analog: The fluorophenyl-imidazole structure () is part of LY2784544, a known JAK2 inhibitor, highlighting the role of fluorine in tuning selectivity .

Biological Activity

Overview of 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine

This compound is a pyrazole derivative that may exhibit various biological activities, including anti-inflammatory, anti-cancer, or antimicrobial properties. The structural features of this compound suggest potential interactions with biological targets, making it a candidate for pharmacological studies.

The biological activity of pyrazole derivatives often involves the inhibition of specific enzymes or receptors. For instance, compounds with similar structures have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Additionally, pyrazole derivatives may interact with various signaling pathways, influencing cellular proliferation and apoptosis.

Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, studies have shown that certain pyrazole compounds can downregulate the expression of oncogenes and upregulate tumor suppressor genes, leading to reduced cell viability in cancerous tissues.

Antimicrobial Properties

Some pyrazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry investigated the antitumor effects of various pyrazole derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 10 to 30 µM. The study concluded that these compounds could serve as lead structures for further development in cancer therapeutics.

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of pyrazole compounds. The researchers found that certain derivatives inhibited COX-1 and COX-2 enzymes effectively, leading to a reduction in prostaglandin synthesis. This suggests potential therapeutic applications for inflammatory diseases.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine with high yield and purity?

- Methodological Answer : Multi-step synthesis is typically employed, starting with the condensation of hydrazine derivatives with appropriate diketones or α,β-unsaturated ketones. For example, analogous pyrazole syntheses involve coupling chlorobenzyl halides with phenyl-substituted intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) . Purification via column chromatography using silica gel (ethyl acetate/hexane gradients) and recrystallization from ethanol-DMF mixtures can achieve >98% purity . Monitoring reaction progress with thin-layer chromatography (TLC) and verifying intermediates via -NMR is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- - and -NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and pyrazole ring protons (δ 5.5–6.5 ppm). The 4-chlorobenzyl group’s methylene protons typically appear as a singlet near δ 4.5–5.0 ppm .

- FT-IR : Confirm the presence of NH (stretch ~3300–3500 cm) and C-Cl (stretch ~700 cm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated for CHClN: 283.08 g/mol) .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in molecular geometry predictions for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., in methanol/water) can be analyzed using SHELX programs (e.g., SHELXL for refinement) . Key parameters include bond angles (e.g., pyrazole ring angles ~105–110°) and torsional angles between the chlorobenzyl and phenyl groups. ORTEP-3 can visualize thermal ellipsoids and validate non-covalent interactions (e.g., π-π stacking) . For example, a similar compound in showed a dihedral angle of 85.2° between aromatic rings, influencing steric interactions .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., IC measurements) under standardized conditions (e.g., MTT assays for cytotoxicity) .

- Structural analogs : Compare activity with derivatives (e.g., substituting Cl with F or varying phenyl groups) to identify structure-activity relationships (SAR). notes that chlorophenyl groups enhance lipophilicity, improving membrane permeability .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to assess variability across studies, accounting for differences in cell lines or assay protocols .

Q. What computational approaches can predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular dynamics (MD) simulations : Assess solvation effects in aqueous or lipid environments to model bioavailability .

- Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs), guided by structural data from SCXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.